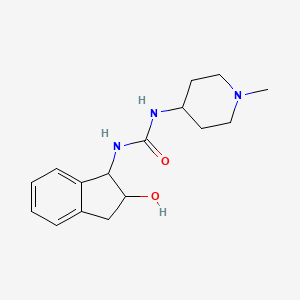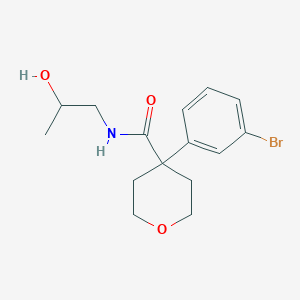
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide, also known as DFE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFE is a pyrrolidine derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide involves the inhibition of specific enzymes, including proteases and kinases. This compound binds to the active site of these enzymes, preventing their activity and leading to the inhibition of downstream signaling pathways. This inhibition can result in the suppression of various disease processes, including cancer cell proliferation and viral replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory effects on various enzymes, which can lead to a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, this compound has been shown to inhibit viral replication, leading to the suppression of viral load. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from damage and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting, making it readily available for research purposes. In addition, this compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various disease processes.
However, there are also limitations to using this compound in laboratory experiments. This compound is a synthetic compound that may not accurately mimic the effects of natural compounds in the body. In addition, this compound may have off-target effects, leading to unintended consequences in experiments. Finally, the cost of synthesizing this compound may be prohibitive for some research groups.
Orientations Futures
There are several future directions for the study of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. In addition, further investigation into the neuroprotective effects of this compound may lead to the development of new therapies for neurodegenerative diseases. Finally, the use of this compound as a tool for investigating enzyme function and downstream signaling pathways may lead to new insights into disease processes and potential therapeutic targets.
Conclusion
This compound, or this compound, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further investigation into the therapeutic potential of this compound may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide involves the reaction of 3,4-difluoroaniline with ethyl 2-oxo-4-(2-hydroxyethyl)pyrrolidine-3-carboxylate in the presence of a suitable catalyst. The resulting product is then treated with ethyl chloroformate to obtain the final compound, this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory effects on certain enzymes, including proteases and kinases, which are involved in various disease processes. This compound has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-N-ethyl-N-(2-hydroxyethyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-2-18(7-8-20)14(21)11-5-6-19(15(11)22)10-3-4-12(16)13(17)9-10/h3-4,9,11,20H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXDUZSZMXAWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCN(C1=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)

